![molecular formula C11H12N2O3S B2998755 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895434-85-2](/img/structure/B2998755.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Benzothiazole derivatives have been studied for their potential applications in various fields such as drug discovery, materials science, and biochemistry. They have shown promising results in the treatment of tuberculosis and inflammation .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques such as NMR .Scientific Research Applications
Synthesis and Biological Activities
N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized using C-C coupling methodology. These compounds were evaluated for various biological activities, demonstrating moderate to good effects in areas such as antioxidant, haemolytic, antibacterial, and urease inhibition activities. Particularly, they showed significant activity in urease inhibition, outperforming the standard used in the studies. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in this inhibition (Gull et al., 2016).
Antibacterial Agents
N-(benzo[d]thiazol-2-yl)acetamide derivatives have also been synthesized and characterized as potent antibacterial agents. In vitro antibacterial activity was tested against both Gram-positive and Gram-negative bacteria, and results showed a broad spectrum of antibacterial activity. This indicates the potential of these compounds to serve as a new class of antibacterial agents (Borad et al., 2015).
Photophysical Properties
The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied. These compounds form different hydrogen bond-associated assemblies, which are characteristic to the substituent in the benzothiazole moiety. These assemblies play a crucial role in defining the photophysical properties of the crystals (Balijapalli et al., 2017).
Anticancer Activities
Several N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and tested for their anticancer activities. Studies showed that these compounds exhibit reasonable anticancer activity against various human tumor cell lines, with certain compounds displaying high activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Mechanism of Action
Target of Action
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts the conversion of arabinose into arabinan, a key component of arabinogalactan . This disruption leads to a weakened cell wall, impairing the survival and proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
It is known that benzothiazole derivatives generally exhibit high gastrointestinal absorption . They also inhibit CYP1A2 and CYP2C19, which could potentially affect the metabolism of other drugs .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, impairing its survival and proliferation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Safety and Hazards
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6(14)12-11-13-7-4-8(15-2)9(16-3)5-10(7)17-11/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOPQJLQXHSZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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